2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
2,4,5-Trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes multiple chlorine atoms and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, including the chlorination of benzene derivatives and the introduction of the sulfonamide group. One common method involves the Friedel-Crafts acylation followed by sulfonation and subsequent chlorination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorine gas and controlled reaction environments to ensure safety and efficiency. The use of continuous flow reactors can help in managing the exothermic nature of the reactions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atoms, using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOH in aqueous solution or NH3 in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4,5-Trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive sulfonamides.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which 2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and lead to the desired biological effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: Shares the trichlorinated benzene ring but lacks the sulfonamide group.
2,4,6-Trichloro-N-methoxy-α-methylbenzeneethanamine: Similar in having multiple chlorine atoms and an amine group.
1,1’-Biphenyl, 2,4’,5-trichloro-: Contains a biphenyl structure with trichlorination.
Uniqueness
2,4,5-Trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide group and the isopropyl-substituted phenyl ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
2,4,5-trichloro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO2S/c1-9(2)10-5-3-4-6-14(10)19-22(20,21)15-8-12(17)11(16)7-13(15)18/h3-9,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDOWBBICTLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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